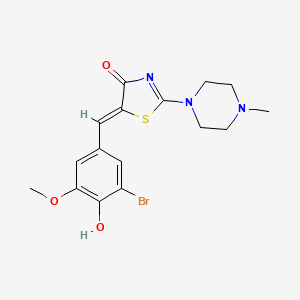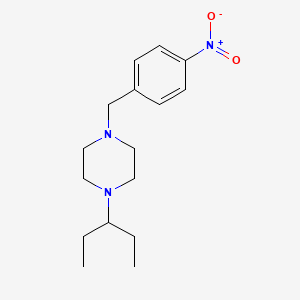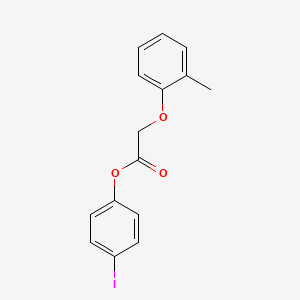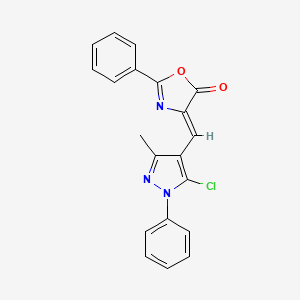![molecular formula C28H37BrO4 B14920679 2-(4-Bromophenyl)-2-oxoethyl 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoate](/img/structure/B14920679.png)
2-(4-Bromophenyl)-2-oxoethyl 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-BROMOPHENYL)-2-OXOETHYL 4-[2,4-DI(TERT-PENTYL)PHENOXY]BUTANOATE is a complex organic compound that features both bromophenyl and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 4-[2,4-DI(TERT-PENTYL)PHENOXY]BUTANOATE typically involves multiple steps, including the preparation of intermediate compounds. One common method involves the Friedel-Crafts alkylation of phenol with isobutylene, catalyzed by strong acids like triflic acid or solid acids such as zeolites . The isobutylene can be generated in situ by the dehydration of tert-butyl alcohol or methyl tert-butyl ether .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common practices to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENYL)-2-OXOETHYL 4-[2,4-DI(TERT-PENTYL)PHENOXY]BUTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to yield reduced products.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-BROMOPHENYL)-2-OXOETHYL 4-[2,4-DI(TERT-PENTYL)PHENOXY]BUTANOATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of antioxidants and UV absorbers.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-2-OXOETHYL 4-[2,4-DI(TERT-PENTYL)PHENOXY]BUTANOATE involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, potentially inhibiting or activating their functions. The phenoxy group may also contribute to the compound’s overall activity by stabilizing the molecular structure and enhancing its binding affinity to targets.
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: A related compound used in the production of antioxidants and UV absorbers.
Tris(2,4-di-tert-butylphenyl) phosphite: Another similar compound used as a stabilizer in polymer production.
Uniqueness
2-(4-BROMOPHENYL)-2-OXOETHYL 4-[2,4-DI(TERT-PENTYL)PHENOXY]BUTANOATE is unique due to the presence of both bromophenyl and phenoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H37BrO4 |
|---|---|
Molecular Weight |
517.5 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoate |
InChI |
InChI=1S/C28H37BrO4/c1-7-27(3,4)21-13-16-25(23(18-21)28(5,6)8-2)32-17-9-10-26(31)33-19-24(30)20-11-14-22(29)15-12-20/h11-16,18H,7-10,17,19H2,1-6H3 |
InChI Key |
CWSDTZLFRGFZSH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)OCC(=O)C2=CC=C(C=C2)Br)C(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(1-methyl-1H-pyrrol-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14920598.png)
![N-benzyl-N-methyl-1-[(2-methylphenyl)methyl]piperidin-4-amine](/img/structure/B14920601.png)
![N-(naphthalen-1-yl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B14920607.png)
![Ethyl 4-({[2-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B14920611.png)
![N-[(4-Chlorophenyl)methylene]-N-(4H-1,2,4-triazol-3-YL)amine](/img/structure/B14920627.png)




![2-{4-[1-(2-Ethoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B14920666.png)
![2-[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone](/img/structure/B14920668.png)
![1-(4-Methylcyclohexyl)-4-[(2-nitrophenyl)methyl]piperazine](/img/structure/B14920673.png)
methanone](/img/structure/B14920678.png)
![4-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]benzoic acid](/img/structure/B14920687.png)
